Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Chiral Chromatography Enantiomeric Resolution Quality Control

Select Boc-(S)-3-Amino-4,4-diphenyl-butyric acid for its defined (S)-stereochemistry and gem-diphenyl substitution, which enforces conformational constraint for β-turn mimetics and helical foldamers. The Boc group ensures orthogonal deprotection (TFA-labile) in Fmoc-SPPS strategies. With a calculated logP of 3.9, it offers a 6.9 logP increase over unsubstituted β-amino acids, enhancing membrane permeability for CNS-targeted and intracellular PPI programs. Its β-amino acid backbone confers proteolytic resistance for extended half-life. Sourcing ≥98% purity minimizes deletion sequences in solid-phase synthesis, reducing the HPLC purification burden. [Max 591 chars]

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 190190-50-2
Cat. No. B067261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-3-Amino-4,4-diphenyl-butyric acid
CAS190190-50-2
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
InChIKeyYLGVWWIOFMUJSK-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid (CAS 190190-50-2): Chiral β-Amino Acid Building Block for Peptidomimetic Synthesis


Boc-(S)-3-Amino-4,4-diphenyl-butyric acid (CAS 190190-50-2) is a chiral, non-proteinogenic β-amino acid derivative featuring a tert-butyloxycarbonyl (Boc)-protected (S)-configured amine and a gem-diphenyl substitution at the β-position [1]. The compound exhibits a calculated XLogP3-AA value of 3.9, a hydrogen bond donor count of 2, and a topological polar surface area of 75.6 Ų [2][3]. Its core structural distinction—the 4,4-diphenyl substitution on the β-amino acid backbone—places it within the class of sterically constrained β-amino acids used extensively as peptidomimetic building blocks [4].

Why Generic β-Amino Acid Substitution Fails: Critical Differentiation of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid


Substituting Boc-(S)-3-amino-4,4-diphenyl-butyric acid with its (R)-enantiomer, non-diphenyl β-amino acid analogs, or alternative N-protected variants fundamentally alters stereochemical outcomes, conformational constraints, and lipophilicity profiles. The (S)-configuration at the β-carbon [1] determines the spatial orientation of the gem-diphenyl moiety, a determinant of secondary structure induction and target recognition in peptide mimetics [2]. The gem-diphenyl substituent itself imparts a calculated logP of 3.9 [3], significantly higher than unsubstituted β-amino acids such as β-alanine (logP ≈ -3.0), altering membrane permeability and hydrophobic interactions [4]. Furthermore, the Boc protecting group provides orthogonal deprotection compatibility (TFA-labile under acidic conditions) that distinguishes this building block from Fmoc-protected analogs used in orthogonal solid-phase peptide synthesis (SPPS) strategies . Generic substitution risks compromised enantiomeric purity, unpredictable conformational folding, altered physicochemical properties, and synthetic incompatibility—each capable of derailing reproducible lead optimization.

Quantitative Differentiation Guide: Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid vs. Analogs


Enantiomeric Purity: Chiral HPLC Resolution Capacity for (S)- vs. (R)-Enantiomer

The target (S)-enantiomer is distinguishable from its (R)-enantiomer by chiral stationary phase HPLC. Under specific reversed-phase chiral conditions, baseline resolution (Rs ≥ 1.5) between Boc-(S)-3-amino-4,4-diphenyl-butyric acid and Boc-(R)-3-amino-4,4-diphenyl-butyric acid has been observed, enabling enantiomeric excess (ee) quantification to ≥98% purity thresholds . The InChIKey YLGVWWIOFMUJSK-KRWDZBQOSA-N encodes the (S)-stereochemistry [1].

Chiral Chromatography Enantiomeric Resolution Quality Control

Lipophilicity Differential: LogP of Gem-Diphenyl β-Amino Acid vs. Unsubstituted β-Alanine

The gem-diphenyl substitution of Boc-(S)-3-amino-4,4-diphenyl-butyric acid confers a calculated XLogP3-AA value of 3.9 [1]. In contrast, the unsubstituted β-amino acid, β-alanine, exhibits a computed XLogP3 of -3.0 [2]. This represents a difference of approximately 6.9 logP units, placing the target compound firmly within the lipophilic space typical of drug-like molecules (Lipinski-compliant logP ≤ 5) while β-alanine remains highly polar and poorly membrane-permeable.

Lipophilicity ADME Membrane Permeability

Proteolytic Stability: β-Amino Acid Scaffold vs. α-Amino Acid Peptides

Peptides incorporating β-amino acids exhibit substantially enhanced resistance to proteolytic degradation compared to their α-amino acid counterparts. In head-to-head stability assays, β-peptides have been shown to remain intact after 24-hour incubation with pronase (a mixture of endo- and exo-proteases), while corresponding α-peptides were completely degraded under identical conditions [1]. The β-amino acid backbone introduces an additional methylene unit between the amino and carboxyl termini, sterically hindering protease active site access and conferring metabolic stability [2].

Peptidomimetics Protease Resistance Peptide Stability

Commercial Purity Benchmark: Supplier-Specified 99% Purity vs. Standard 97% Grade

Commercially available Boc-(S)-3-amino-4,4-diphenyl-butyric acid is offered at a minimum purity specification of 99% (AKSci) and ≥98% (HPLC) (Aladdin Scientific) . In contrast, the broader market for this class of compounds typically supplies material at 97% purity [1]. The 2% absolute purity differential reduces the presence of synthetic impurities (e.g., residual (R)-enantiomer, deprotected amine, or unreacted diphenyl precursors) that could interfere with sensitive coupling reactions or confound biological assay interpretation.

Quality Assurance Procurement Specification Analytical Chemistry

Target Application Scenarios for Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid Based on Quantified Differentiation


Enantioselective Synthesis of Conformationally Constrained Peptidomimetics

Researchers requiring defined (S)-stereochemistry for β-turn mimetics or helical foldamer construction should select this compound. The baseline chiral HPLC resolution (Rs ≥ 1.5) from the (R)-enantiomer ensures that procured material delivers predictable stereochemical outcomes. The gem-diphenyl substituent enforces conformational restriction, biasing peptide backbone folding toward specific secondary structures—a property leveraged in the design of protease-resistant β-peptide agonists and antagonists .

Medicinal Chemistry Programs Targeting Hydrophobic Binding Pockets or CNS Penetration

The calculated XLogP3-AA of 3.9 positions this building block for lead optimization programs requiring enhanced lipophilicity. Compared to unsubstituted β-amino acids (logP ≈ -3.0) , the 6.9 logP increase correlates with improved passive membrane diffusion and potential blood-brain barrier permeability. This property is particularly relevant for CNS-targeted peptidomimetics, GPCR ligands with deep hydrophobic binding pockets, and intracellular protein-protein interaction inhibitors where cellular uptake is rate-limiting.

Protease-Resistant Peptide Therapeutic Development Requiring Extended In Vivo Half-Life

Peptide therapeutics incorporating β-amino acid scaffolds resist proteolytic degradation, remaining intact after 24-hour pronase exposure while α-peptides are fully degraded . Incorporating Boc-(S)-3-amino-4,4-diphenyl-butyric acid into peptide sequences introduces a β-amino acid residue that sterically hinders protease active site access, extending circulating half-life and improving oral bioavailability potential. This application is validated for antimicrobial peptides, peptidase inhibitors, and MHC-binding peptide analogs .

High-Fidelity Solid-Phase Peptide Synthesis Requiring Orthogonal Boc Protection

The Boc protecting group is orthogonal to Fmoc-based SPPS strategies, enabling selective N-terminal deprotection under acidic conditions (TFA) while preserving acid-labile side-chain protecting groups . This compatibility supports the synthesis of complex hybrid α/β-peptides where multiple orthogonal protecting group strategies are required. Procurement of ≥98-99% purity material minimizes impurities that could terminate chain elongation or generate deletion sequences, improving crude peptide purity and reducing HPLC purification burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.